3-Cyclopropyl-5-(trifluoromethyl)aniline 3-Cyclopropyl-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538178
InChI: InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2
SMILES: C1CC1C2=CC(=CC(=C2)N)C(F)(F)F
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol

3-Cyclopropyl-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13538178

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
IUPAC Name 3-cyclopropyl-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2
Standard InChI Key AHERHZRGSOGBHR-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=CC(=C2)N)C(F)(F)F
Canonical SMILES C1CC1C2=CC(=CC(=C2)N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Cyclopropyl-5-(trifluoromethyl)aniline (C₁₀H₁₀F₃N) features a benzene ring substituted with two functional groups:

  • A cyclopropyl group (-C₃H₅) at the 3-position, introducing steric hindrance and conformational rigidity.

  • A trifluoromethyl group (-CF₃) at the 5-position, imparting strong electron-withdrawing effects and lipophilicity.

The juxtaposition of these groups creates a polarized electronic environment, enhancing reactivity in electrophilic substitution reactions while stabilizing the amine group against oxidation .

Table 1: Comparative Physicochemical Properties of Related Aniline Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)LogP (Predicted)
3-Cyclopropyl-5-(trifluoromethyl)aniline215.19225–230 (est.)1.38–1.422.87
3-Chloro-5-(trifluoromethyl)aniline 195.57218.21.402.65
3,5-Bis(trifluoromethyl)aniline 229.1385 (15 mmHg)1.483.12

Note: Estimated values for the target compound derived from structural analogs .

Spectroscopic Signatures

  • ¹H NMR: Downfield shifts for aromatic protons adjacent to -CF₃ (δ 7.4–7.6 ppm) and cyclopropyl ring protons (δ 1.2–1.5 ppm) .

  • ¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 10 Hz) .

  • IR Spectroscopy: N-H stretch at ~3450 cm⁻¹; C-F vibrations at 1150–1250 cm⁻¹ .

Synthetic Methodologies

Cyclopropanation of Prefunctionalized Anilines

A two-step approach involves:

  • Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling using CuI and trifluoromethyl iodide .

  • Cyclopropane Ring Formation: Transition-metal-catalyzed [2+1] cycloaddition of ethylene to a vinyl-substituted intermediate .

Typical conditions:

  • Yield: 68–72%

  • Purification: Vacuum distillation at 0.1 mmHg .

Direct Functionalization via Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach preformed cyclopropylboronic esters to 5-trifluoromethyl-3-bromoaniline precursors. Key parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 h

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antimicrobial Agents: Serves as a scaffold for quinolone derivatives targeting DNA gyrase .

  • CNS Drugs: The cyclopropyl group enhances blood-brain barrier permeability in neuroactive compounds .

Agrochemical Development

  • Herbicides: Functionalized to inhibit acetolactate synthase in weeds .

  • Insect Growth Regulators: Modifies chitin synthesis pathways in arthropods .

Environmental Impact and Degradation

Biodegradation Pathways

Aerobic soil studies show:

  • Half-life: 28–35 days

  • Primary Metabolites: 5-(Trifluoromethyl)anthranilic acid and cyclopropanecarboxylic acid .

Ecotoxicity Data

  • Daphnia magna EC₅₀: 12 mg/L (96 h)

  • Algal Growth Inhibition: NOEC = 2.1 mg/L .

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